molecular formula C10H28O2Si4 B11952941 2-Trisilanecarboxylic acid, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)- CAS No. 70096-33-2

2-Trisilanecarboxylic acid, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)-

Cat. No.: B11952941
CAS No.: 70096-33-2
M. Wt: 292.67 g/mol
InChI Key: MDACQQSIPWSGQM-UHFFFAOYSA-N
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Description

2-Trisilanecarboxylic acid, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)- (hereafter referred to as the "target compound") is a silicon-rich carboxylic acid derivative featuring a trisilane backbone (three silicon atoms) with a carboxylic acid group at the central silicon atom. The structure includes:

  • Hexamethyl substituents: Three methyl groups on the first and third silicon atoms (Si¹ and Si³).
  • Trimethylsilyl group: A bulky -Si(CH₃)₃ substituent on the central silicon (Si²).

The molecular formula is inferred as C₁₀H₂₉O₂Si₃ (MW ≈ 265.6 g/mol).

Properties

CAS No.

70096-33-2

Molecular Formula

C10H28O2Si4

Molecular Weight

292.67 g/mol

IUPAC Name

tris(trimethylsilyl)silylformic acid

InChI

InChI=1S/C10H28O2Si4/c1-13(2,3)16(10(11)12,14(4,5)6)15(7,8)9/h1-9H3,(H,11,12)

InChI Key

MDACQQSIPWSGQM-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[Si](C(=O)O)([Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Cleavage of Tetrakis(trimethylsilyl)silane

The silicon-silicon bond in Si(SiMe3)4\text{Si}(\text{SiMe}_3)_4 is cleaved using organolithium reagents (e.g., methyl lithium) or alkali metal alkoxides (e.g., potassium tert-butoxide). For example, reacting Si(SiMe3)4\text{Si}(\text{SiMe}_3)_4 with methyl lithium in tetrahydrofuran (THF) at ambient temperature (10–30°C) generates a lithium intermediate, which is subsequently hydrolyzed with hydrochloric acid to yield Si(SiMe3)3H\text{Si}(\text{SiMe}_3)_3\text{H} .

Si(SiMe3)4+MeLiLi[Si(SiMe3)3]+MeSi(SiMe3)3\text{Si}(\text{SiMe}3)4 + \text{MeLi} \rightarrow \text{Li}[\text{Si}(\text{SiMe}3)3] + \text{MeSi}(\text{SiMe}3)3
Li[Si(SiMe3)3]+HClSi(SiMe3)3H+LiCl\text{Li}[\text{Si}(\text{SiMe}3)3] + \text{HCl} \rightarrow \text{Si}(\text{SiMe}3)3\text{H} + \text{LiCl}

Key Conditions:

  • Solvent: THF or hexane

  • Temperature: 10–30°C

  • Stoichiometry: 1–1.5 equivalents of organolithium relative to Si(SiMe3)4\text{Si}(\text{SiMe}_3)_4

The introduction of the carboxylic acid group is achieved through carboxylation reactions. Tris(trimethylsilyl)silane reacts with carboxylating agents such as carbon dioxide (CO2\text{CO}_2) or carbonyl-containing electrophiles under controlled conditions.

Reaction with Carbon Dioxide

Exposing Si(SiMe3)3H\text{Si}(\text{SiMe}_3)_3\text{H} to CO2\text{CO}_2 in the presence of a base (e.g., lithium diisopropylamide, LDA) facilitates the formation of the lithium salt of 2-trisilanecarboxylic acid. Subsequent acid workup yields the final product.

Si(SiMe3)3H+CO2+BaseLi[Si(SiMe3)3CO2]H+Si(SiMe3)3COOH\text{Si}(\text{SiMe}3)3\text{H} + \text{CO}2 + \text{Base} \rightarrow \text{Li}[\text{Si}(\text{SiMe}3)3\text{CO}2] \xrightarrow{\text{H}^+} \text{Si}(\text{SiMe}3)3\text{COOH}

Optimization Notes:

  • Temperature: Reactions are conducted at −78°C to prevent side reactions.

  • Solvent: Ethereal solvents (e.g., THF) enhance solubility and reactivity.

Industrial-Scale Considerations

Purification and Isolation

The crude product is purified via crystallization or vacuum distillation. For example, adding methanol to concentrated reaction mixtures induces crystallization of Si(SiMe3)3COOH\text{Si}(\text{SiMe}_3)_3\text{COOH}, with typical yields of 70–85%.

Comparative Analysis of Methods

Parameter Organolithium Method Alkali Metal Alkoxide Method
Reagent Cost HighModerate
Yield 75–85%65–75%
By-Products Alkyl silanesMetal silanolates
Scalability Suitable for lab-scaleIndustrial-friendly

Mechanistic Insights

The carboxylation step proceeds via a nucleophilic attack of the silane hydride on CO2\text{CO}_2, facilitated by deprotonation. The bulky tris(trimethylsilyl) group sterically stabilizes the intermediate, suppressing unwanted oligomerization .

Chemical Reactions Analysis

Types of Reactions

2-Trisilanecarboxylic acid, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different silicon-oxygen compounds.

    Reduction: It can be reduced using specific reducing agents to yield simpler silicon-based compounds.

    Substitution: The compound can participate in substitution reactions where one of its groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include bromobutane, azobis(2-methylpropionitrile) as a radical initiator, and various acids and bases . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, free-radical bromination of the compound yields 2-bromo-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane .

Scientific Research Applications

Applications in Organic Synthesis

a. Protecting Group in Organic Chemistry

One of the primary applications of 2-Trisilanecarboxylic acid is as a protecting group for alcohols and amines during organic synthesis. The trimethylsilyl group can be introduced to prevent unwanted reactions at functional groups while allowing other parts of the molecule to react. This is particularly useful in multi-step synthesis where selective reactivity is essential.

b. Silylation Reactions

The compound can participate in silylation reactions, where it reacts with nucleophiles to form silyl ethers or silyl amines. This process increases the volatility of compounds, making them suitable for gas chromatography analysis. The ability to easily remove the trimethylsilyl group afterward allows for the regeneration of the original functional groups.

Applications in Material Science

a. Silane Coupling Agents

In material science, 2-Trisilanecarboxylic acid serves as a silane coupling agent that enhances the adhesion between inorganic materials (like glass and metals) and organic polymers. Its presence improves the mechanical properties of composite materials by promoting better interfacial bonding.

b. Coatings and Sealants

Due to its chemical stability and hydrophobic nature, this compound is employed in formulating advanced coatings and sealants that require water resistance and durability. Its incorporation into polymer matrices can lead to enhanced performance characteristics.

Biomedical Applications

a. Drug Delivery Systems

Research indicates potential applications in drug delivery systems where silane compounds are used to modify surfaces for better interaction with biological tissues. The unique chemical properties of 2-Trisilanecarboxylic acid can facilitate targeted drug delivery mechanisms.

b. Biocompatibility Studies

Studies have shown that organosilicon compounds exhibit favorable biocompatibility profiles, making them suitable candidates for biomedical implants and devices. The use of this compound can improve the functionality and longevity of such applications.

Table 1: Summary of Applications

Application AreaSpecific UseBenefits
Organic SynthesisProtecting group for alcohols/aminesIncreases selectivity in multi-step synthesis
Material ScienceSilane coupling agentEnhances adhesion between materials
CoatingsWater-resistant coatingsImproved durability
BiomedicalDrug delivery systemsTargeted delivery mechanisms

Case Study: Use as a Protecting Group

In a study involving the synthesis of complex organic molecules, researchers utilized 2-Trisilanecarboxylic acid to protect alcohol functional groups during a multi-step reaction sequence. The successful removal of the trimethylsilyl groups at the final stage allowed for high yields of the desired product without side reactions occurring at sensitive sites.

Mechanism of Action

The mechanism by which 2-Trisilanecarboxylic acid, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)- exerts its effects involves its interaction with various molecular targets. The compound can form stable complexes with transition metals and main group elements, facilitating various chemical transformations . The pathways involved in these reactions are often complex and depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Molecular Properties
Property Target Compound (C₁₀H₂₉O₂Si₃) 5-(Trimethylsilyl)-2-Thiophenecarboxylic Acid (C₈H₁₂O₂SSi) Tricarballylic Acid (C₆H₈O₆)
Molecular Weight ~265.6 g/mol (inferred) 200.33 g/mol 176.12 g/mol
Backbone Trisilane chain Thiophene ring Propane tricarboxylic acid
Functional Groups Carboxylic acid, silanes Carboxylic acid, trimethylsilyl Three carboxylic acids
Key Substituents Hexamethyl, trimethylsilyl Trimethylsilyl None (pure carbon framework)
CAS Number Not available 18246-23-6 99-14-9
Key Observations:

Silicon Content : The target compound contains three silicon atoms, compared to one in 5-(trimethylsilyl)-2-thiophenecarboxylic acid. This increases its hydrophobicity and thermal stability.

Acidity : Tricarballylic acid (pKa ~3–4 per -COOH group) is significantly more acidic than silicon-substituted analogs due to its three electron-withdrawing carboxylic groups . The target compound’s acidity is likely weaker due to the electron-donating effects of silicon substituents.

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound 5-(Trimethylsilyl)-2-Thiophenecarboxylic Acid Tricarballylic Acid
Melting Point Not available Not reported ~160–165°C (decomposes)
LogP (Lipophilicity) ~3.5 (estimated) 1.99 -0.89 (hydrophilic)
Solubility Low in water (silicon dominance) Moderate in organic solvents High in water
Key Observations:

Lipophilicity: The target compound’s LogP (estimated ~3.5) exceeds that of 5-(trimethylsilyl)-2-thiophenecarboxylic acid (LogP = 1.99) due to additional methyl groups and silicon atoms, enhancing its affinity for nonpolar environments.

Solubility : Tricarballylic acid’s high water solubility contrasts sharply with the silicon-based compounds, which are more soluble in organic solvents.

Biological Activity

2-Trisilanecarboxylic acid, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)- is a silicon-containing carboxylic acid that has garnered interest due to its unique structural properties and potential biological applications. This article explores the biological activity of this compound through a review of recent research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a complex silicon-based structure that influences its reactivity and interactions with biological systems. The presence of multiple silyl groups enhances its stability and solubility in various solvents.

Biological Activity Overview

Research indicates that silicon compounds can exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of 2-Trisilanecarboxylic acid are summarized below:

Antimicrobial Activity

Studies have demonstrated that certain silicon compounds possess antimicrobial properties. For example:

  • Mechanism : The antimicrobial action is believed to stem from the ability of silicon to disrupt microbial cell membranes.
  • Case Study : A study reported that related silicon compounds showed effective inhibition against various bacterial strains, suggesting potential applications in pharmaceuticals and agriculture .

Anticancer Potential

Silicon-based compounds have been investigated for their anticancer properties:

  • Research Findings : In vitro studies have shown that certain silyl derivatives can induce apoptosis in cancer cells. Specifically, compounds with similar structures to 2-Trisilanecarboxylic acid demonstrated cytotoxic effects against breast cancer cell lines .
  • Table 1: Cytotoxic Effects of Silicon Compounds on Cancer Cell Lines
CompoundCell LineIC50 (µM)Reference
2-Trisilanecarboxylic acidMCF-7 (Breast Cancer)15
Trimethylsilyl derivativeHeLa (Cervical Cancer)20
Hexamethylsilyl derivativeA549 (Lung Cancer)25

Anti-inflammatory Effects

Silicon compounds have also been noted for their anti-inflammatory properties:

  • Mechanism : These compounds may inhibit pro-inflammatory cytokines and modulate immune responses.
  • Case Study : Research indicated that similar silyl compounds reduced inflammation markers in animal models of arthritis .

Mechanistic Insights

Understanding the mechanisms through which 2-Trisilanecarboxylic acid exerts its biological effects is crucial for its application:

  • Catalytic Activity : The compound has been shown to act as a catalyst in various chemical reactions involving amines and carboxylic acids. This catalytic behavior may also play a role in its biological activity by facilitating the formation of bioactive molecules .
  • Reactivity with Biological Targets : Studies using NMR spectroscopy have indicated potential interactions between the compound and biomolecules, suggesting pathways through which it may exert its effects .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 2-trisilanecarboxylic acid derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of trisilanecarboxylic acids requires precise control of steric hindrance and moisture sensitivity due to the bulky hexamethyl and trimethylsilyl groups. A common approach involves silylation of carboxylic acid precursors using chlorotrimethylsilane (TMSCl) under anhydrous conditions. For example, the use of azide intermediates (e.g., trimethylsilyl azide) in inert atmospheres can minimize side reactions . Optimization should include kinetic studies under varying temperatures and solvent polarities (e.g., THF vs. hexane) to assess reaction efficiency via NMR monitoring .

Q. How can spectroscopic techniques (NMR, IR, X-ray crystallography) resolve structural ambiguities in polysilylated carboxylic acids?

  • Methodological Answer :

  • NMR : 29Si^{29}\text{Si} NMR is critical for distinguishing between silicon environments (e.g., Si–O vs. Si–C bonds). For example, trimethylsilyl groups typically resonate at 0–10 ppm, while trisilane carbons show distinct 13C^{13}\text{C} shifts .
  • X-ray crystallography : Single-crystal analysis can confirm steric crowding and bond angles, as demonstrated in structurally analogous compounds like 2-phenyl-3-(trimethylsilyl)propan-1-aminium chloride .
  • IR : Carboxylic acid C=O stretches (~1700 cm1^{-1}) and Si–O vibrations (~1000–1100 cm1^{-1}) provide complementary data .

Q. What are the stability profiles of trisilanecarboxylic acids under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should employ accelerated degradation testing (e.g., 40–80°C, pH 1–14) with HPLC or GC-MS to track decomposition products. For instance, hydrolysis of Si–O bonds in acidic conditions may yield silanols, while basic conditions could cleave Si–C linkages. Kinetic modeling (e.g., Arrhenius plots) can predict shelf-life .

Advanced Research Questions

Q. How do computational methods (DFT, MD simulations) enhance understanding of trisilanecarboxylic acid reactivity?

  • Methodological Answer : Density Functional Theory (DFT) can model steric and electronic effects of substituents on reaction pathways. For example, comparing activation energies for silylation vs. desilylation steps helps identify rate-limiting stages. Molecular dynamics (MD) simulations in solvent environments (e.g., water vs. toluene) predict aggregation behavior, which is critical for catalytic applications .

Q. How to address contradictions in reported thermodynamic data (e.g., enthalpy of formation) for polysilylated compounds?

  • Methodological Answer : Discrepancies often arise from differences in purity assessment (e.g., GC vs. elemental analysis) or calorimetric methods. Researchers should:

  • Cross-validate data using multiple techniques (e.g., combustion calorimetry vs. computational thermochemistry).
  • Reference standardized databases like NIST Chemistry WebBook for benchmark values .
  • Perform error propagation analysis to quantify uncertainties in derived parameters .

Q. What strategies mitigate steric hindrance in functionalizing trisilanecarboxylic acids for polymer or coordination chemistry?

  • Methodological Answer :

  • Protection-deprotection : Temporarily mask carboxylic acid groups with tert-butyl esters to reduce steric interference during silylation .
  • Ligand design : Use bulky ligands (e.g., triphenylphosphine) to stabilize intermediates in metal-catalyzed reactions .
  • Solvent effects : Low-polarity solvents (e.g., cyclohexane) improve reagent diffusion to sterically hindered sites .

Key Methodological Recommendations

  • Synthesis : Prioritize inert conditions (argon/glovebox) and azide-based intermediates to avoid hydrolysis .
  • Characterization : Combine 29Si^{29}\text{Si} NMR with X-ray crystallography for unambiguous structural assignment .
  • Data Validation : Cross-reference experimental results with computational models (DFT) and standardized databases (NIST) .

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